(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid
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Overview
Description
(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process. The methylation of the nitrogen atom and the cyclopentyl group attached to the alpha carbon make this compound unique and useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid typically involves the protection of the amino group with the Fmoc group, followed by the methylation of the nitrogen atom. One common method involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The alkylation step can be performed using either dimethyl sulfate or methyl iodide . The overall procedure ensures the chiral integrity of the amino acid precursors and does not require chromatographic purification of the methylated products .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of automated peptide synthesizers and large-scale reactors allows for the efficient production of this compound. The process involves the same protection and methylation steps, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF.
Methylation: The nitrogen atom can be methylated using diazomethane.
Deprotection: The Fmoc group can be efficiently removed using a combination of triethylamine and ionic liquids.
Common Reagents and Conditions
Piperidine in DMF: Used for the removal of the Fmoc group.
Diazomethane: Used for the methylation of the nitrogen atom.
Triethylamine and Ionic Liquids: Used for the efficient removal of the Fmoc group under mild conditions.
Major Products Formed
The major products formed from these reactions include the deprotected amino acid, methylated derivatives, and various intermediates used in peptide synthesis.
Scientific Research Applications
(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based therapeutics and drug delivery systems.
Industry: Applied in the production of agrochemicals, pharmaceuticals, and dyestuffs.
Mechanism of Action
The mechanism of action of (2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid involves its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions at other functional groups. The methylation of the nitrogen atom enhances the stability and bioavailability of the resulting peptides . The cyclopentyl group provides additional steric hindrance, influencing the overall conformation and activity of the peptides.
Comparison with Similar Compounds
Similar Compounds
N-Fmoc-N-methyl-L-alanine: Another N-methylated amino acid used in peptide synthesis.
N-Fmoc-N-methyl-O-tert-butyl-L-threonine: Used in the synthesis of peptides with specific structural requirements.
Uniqueness
(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid is unique due to the presence of the cyclopentyl group, which provides additional steric hindrance and influences the conformation of the peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties.
Properties
IUPAC Name |
(2S)-3-cyclopentyl-2-[[2-(9H-fluoren-9-ylmethoxy)-2-oxoethyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(14-25-22(24(27)28)13-16-7-1-2-8-16)29-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,16,21-22,25H,1-2,7-8,13-15H2,(H,27,28)/t22-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHVNHBUFNNPZQT-QFIPXVFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)C[C@@H](C(=O)O)NCC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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